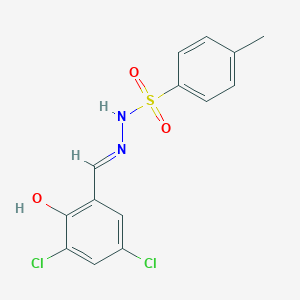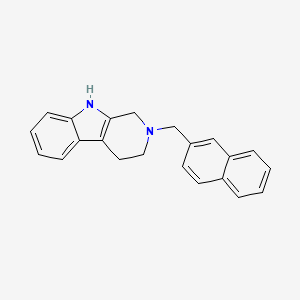![molecular formula C23H23ClN2O2 B6046878 (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone, also known as ML277, is a small molecule inhibitor of the ion channel Kir7.1. This ion channel plays a crucial role in regulating the flow of potassium ions in the body, and has been implicated in a number of physiological processes, including insulin secretion, renal function, and hearing. In
Mécanisme D'action
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone works by selectively inhibiting the Kir7.1 ion channel. This ion channel is responsible for regulating the flow of potassium ions in the body, and is involved in a number of physiological processes. By inhibiting Kir7.1, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone disrupts the normal flow of potassium ions, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit insulin secretion from pancreatic beta cells, which could have implications for the treatment of diabetes. Additionally, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been shown to affect renal function by altering the flow of potassium ions in the kidney. Finally, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been shown to affect hearing by altering the endocochlear potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is its selectivity for the Kir7.1 ion channel. This allows researchers to study the specific effects of inhibiting this channel without affecting other ion channels in the body. Additionally, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is relatively easy to synthesize, which makes it a convenient tool for scientific research. One of the main limitations of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone is its potential toxicity. While it has been shown to be relatively safe in laboratory experiments, more research is needed to determine its safety for use in humans.
Orientations Futures
There are a number of potential future directions for research on (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone. One area of interest is the role of Kir7.1 in cancer. Recent studies have suggested that Kir7.1 may play a role in the growth and proliferation of cancer cells, and (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone could be a useful tool for investigating this further. Additionally, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone could be used to study the role of Kir7.1 in other physiological processes, such as the regulation of blood pressure and the immune response. Finally, more research is needed to determine the safety and efficacy of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone for use in humans, which could have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone was first reported in 2011 by researchers at the University of California, San Francisco. The method involves a series of chemical reactions, starting with the reaction of 5-chloro-2-methoxybenzaldehyde with 5-isoquinolinylmethylamine to form an intermediate product. This intermediate is then reacted with 3-piperidinylmethylmagnesium chloride to form the final product, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone.
Applications De Recherche Scientifique
(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been used extensively in scientific research to study the role of Kir7.1 in a variety of physiological processes. For example, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been used to investigate the role of Kir7.1 in insulin secretion from pancreatic beta cells. It has also been used to study the role of Kir7.1 in the kidney, where it is involved in regulating potassium ion secretion. Additionally, (5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone has been used to study the role of Kir7.1 in hearing, where it is involved in the regulation of the endocochlear potential.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-28-22-8-7-19(24)12-21(22)23(27)18-6-3-11-26(15-18)14-17-5-2-4-16-13-25-10-9-20(16)17/h2,4-5,7-10,12-13,18H,3,6,11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICHMRLBCTVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6046829.png)
![1-[{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(methyl)amino]-3-phenoxy-2-propanol ethanedioate (salt)](/img/structure/B6046831.png)


![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
